molecular formula C9H7NO2 B6329930 4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 154123-48-5

4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B6329930
CAS No.: 154123-48-5
M. Wt: 161.16 g/mol
InChI Key: SWGWDJIOJBYECV-UHFFFAOYSA-N
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Description

4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one is a benzoxazinone derivative characterized by a fused benzo-oxazinone core and a methylene group (-CH₂-) at the 4-position. Benzoxazinones are widely studied for their applications in medicinal chemistry, particularly as intermediates in synthesizing heterocyclic compounds with anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

4-methylidene-1H-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-7-4-2-3-5-8(7)10-9(11)12-6/h2-5H,1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGWDJIOJBYECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2=CC=CC=C2NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Aza-Wittig Reaction of Acid Anhydrides

The catalytic aza-Wittig reaction has emerged as a pivotal method for constructing the 1,3-oxazin-2(4H)-one scaffold. Zheng et al. demonstrated that copper-catalyzed reduction of phosphine oxide enables the synthesis of 4H-benzo[d] oxazin-4-ones from acid anhydrides and iminophosphoranes . While the study primarily targets 4H-benzo[d] oxazin-4-ones, the methodology is adaptable to 4-methylene derivatives by modifying the substituents on the anhydride precursor.

Reaction Mechanism :

  • Iminophosphorane Formation : Triphenylphosphine reacts with azides to generate iminophosphoranes.

  • Aza-Wittig Reaction : The iminophosphorane reacts with the acid anhydride, facilitated by copper catalysis, to form the oxazinone ring.

  • Reductive Recycling : Copper catalysts reduce phosphine oxide byproducts, enabling catalytic turnover .

Optimization Insights :

  • Catalyst Selection : CuI in combination with 1,10-phenanthroline achieves 85–92% yields for analogous structures .

  • Solvent and Temperature : Dimethylformamide (DMF) at 100°C maximizes reactivity while minimizing side reactions .

One-Pot Synthesis via Orthoester Cyclization

A one-pot protocol using anthranilic acid derivatives and orthoesters provides direct access to 4-methylene-1,3-oxazin-2(4H)-ones. This method, adapted from PMC6804250, involves acid-catalyzed cyclization under thermal or microwave conditions .

General Procedure :

  • Substrate Preparation : Anthranilic acid (1.0 eq) is treated with trimethyl orthoacetate (2.0–4.5 eq) in the presence of acetic acid.

  • Cyclization : Heating at 100°C for 4–48 hours induces ring closure, forming the dihydro intermediate.

  • Dehydration : Subsequent elimination of ethanol generates the 4-methylene group .

Key Parameters :

  • Microwave Acceleration : Reducing reaction time to 0.75–3 hours with comparable yields (75–89%) .

  • Substituent Compatibility : Electron-withdrawing groups on the anthranilic acid enhance reaction efficiency (Table 1).

Table 1: Yields of 4-Methylene-1,3-oxazin-2(4H)-ones from Substituted Anthranilic Acids

Anthranilic Acid SubstituentYield (Thermal)Yield (Microwave)
5-Nitro82%88%
6-Chloro78%85%
7-Methoxy68%75%

Smiles Rearrangement for Sterically Hindered Derivatives

Smiles rearrangement offers a versatile route to 1,3-oxazin-2(4H)-ones, particularly for sterically challenging substrates. Zhou et al. reported the synthesis of benzo[b] oxazin-3(4H)-ones via intramolecular nucleophilic aromatic substitution, a strategy extendable to 4-methylene analogs .

Procedure :

  • Precursor Synthesis : N-substituted 2-(2-chlorophenoxy)acetamides are prepared from chlorophenol and chloroacetamide.

  • Base-Mediated Cyclization : Cesium carbonate in DMF at reflux (5 hours) promotes Smiles rearrangement, yielding the oxazinone core .

Advantages :

  • Functional Group Tolerance : Alkyl, aryl, and heteroaryl substituents are compatible .

  • Scalability : Column chromatography-free purification via pH adjustment and extraction .

Palladium-Catalyzed Carbonylative Synthesis

Palladium-catalyzed carbonylation provides an alternative route to 4-methylene-1,3-oxazin-2(4H)-ones, leveraging carbon monoxide insertion. Wu et al. demonstrated this method for related structures, achieving 70–80% yields under mild conditions .

Reaction Steps :

  • Oxidative Addition : Aryl halides react with Pd(0) to form aryl-palladium complexes.

  • CO Insertion : Carbon monoxide inserts into the palladium-carbon bond, forming an acyl-palladium intermediate.

  • Reductive Elimination : The intermediate couples with an amine to form the oxazinone ring .

Conditions :

  • Catalyst System : Pd(OAc)₂ with Xantphos ligand.

  • Pressure : 1 atm CO at 80°C .

Enzymatic Approaches and Green Chemistry

Emerging enzymatic methods prioritize sustainability. Lipase-catalyzed ring-opening polymerization of cyclic precursors has been explored for oxazinone synthesis, though yields remain moderate (50–60%) .

Future Directions :

  • Biocatalyst Engineering : Tailoring enzymes for higher activity and selectivity.

  • Solvent-Free Systems : Utilizing ionic liquids or deep eutectic solvents to enhance efficiency .

Chemical Reactions Analysis

Palladium-Catalyzed Carbonylation

A palladium-mediated carbonylation–cyclization sequence using ortho-iodophenols and cyanamide provides access to 4H-benzo[e] oxazin-4-ones . While not directly reported for the methylene variant, this method is adaptable:

SubstrateCatalystCO SourceProduct (Yield)
2-IodophenolPd(PPh₃)₄Mo(CO)₆2-Amino-4H-benzo[e] oxazin-4-one (76%)

Suzuki–Miyaura Cross-Coupling

Functionalization of the oxazinone core via Suzuki coupling introduces aryl/heteroaryl groups. A Pd(II)–diimine catalyst enables efficient coupling under microwave conditions :

Bromo Flavone DerivativeBoronic AcidConditionsProduct (Yield)
6-Bromo-4-methyl-oxazinonePhenylboronic acidMW, 100°C, 20 min6-Phenyl-4-methyl-oxazinone (92%)

Gold(I)-Catalyzed Cycloisomerization

Gold(I) catalysts promote cycloisomerization of N-(2-alkynyl)aryl benzamides to substituted 4H-benzo[d] oxazines . While specific data for the methylene derivative is limited, this method highlights the reactivity of related substrates:

SubstrateCatalystConditionsProduct (Yield)
N-(2-Ethynyl)aryl benzamideAu(I)-NHCRT, 12 h2-Aryl-4H-benzo[d] oxazine (68%)

Substituent-Dependent Reactivity

Electron-donating substituents on the aromatic ring favor oxazinone formation, while electron-withdrawing groups promote dihydro products :

Anthranilic Acid SubstituentProduct Ratio (Oxazinone:Dihydro)
5-OCH₃95:5
5-NO₂30:70

Mechanistic Pathways

Key reaction pathways include:

  • Cyclization : Initiated by carbocation intermediates (thermal/microwave) .

  • Iminium Exchange : Observed in HATU-mediated reactions forming 2-imino derivatives .

  • 6-Exo-Dig Cyclization : Gold-catalyzed closure via alkyne activation .

Functional Group Transformations

The methylene group participates in:

  • Oxidation : Potential conversion to ketones using KMnO₄ (hypothetical, based on analogous systems).

  • Nucleophilic Attack : Reactivity with amines or thiols to form substituted derivatives.

Key Research Findings

  • Microwave-assisted methods reduce reaction times (1.5–3 h vs. 24–48 h thermally) .

  • Electron-deficient substrates favor dihydro products, complicating isolation .

  • Palladium and gold catalysts enable regioselective functionalization .

Scientific Research Applications

Organic Synthesis

The compound is extensively utilized in organic chemistry for synthesizing complex heterocyclic structures. It serves as a versatile building block in the creation of various pharmaceutical agents and advanced materials. The ability of 4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one to undergo multiple chemical reactions, including oxidation, reduction, and substitution, makes it valuable in synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a precursor in drug development. It can be modified to create derivatives that may exhibit biological activity, including anti-inflammatory and anticancer properties. Research is ongoing to elucidate its mechanism of action and interactions with biological targets.

Material Science

The compound is also investigated for its applications in material science. Its unique properties allow it to be incorporated into polymers and other materials, potentially enhancing their mechanical and thermal characteristics. The development of advanced materials with specific functionalities is a key area of research.

Agrochemicals

There is emerging interest in the use of this compound in agrochemical formulations. Its derivatives may serve as effective pesticides or herbicides, contributing to sustainable agricultural practices.

Uniqueness

What sets this compound apart from similar compounds is its ability to undergo a wide range of reactions under mild conditions, allowing for the efficient synthesis of complex structures that are otherwise difficult to obtain.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated the synthesis of novel derivatives from this compound that exhibit promising anticancer activity. These studies focus on modifying the compound to enhance its efficacy against specific cancer cell lines while minimizing side effects.

Case Study 2: Development of Advanced Polymers

In material science applications, studies have shown that incorporating this compound into polymer matrices significantly improves their thermal stability and mechanical strength. This research paves the way for creating high-performance materials suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reagents used. The specific molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations at the 4-Position

The 4-position of the benzoxazinone core is a critical site for functionalization. Key analogs include:

  • 4-Allyl-4-methyl derivatives (e.g., compound 9k ): Features allyl and methyl groups, introducing conformational flexibility .
  • 4-Phenyl derivatives (e.g., Efavirenz analogs): Substituted with cyclopropylethynyl or trifluoromethyl groups, increasing hydrophobicity and metabolic stability .
  • 8-Methyl derivatives (e.g., ): Methyl substitution at the 8-position instead of 4, altering electronic distribution .

Physical Properties

Compound Substituents Melting Point (°C) Yield (%) Molecular Weight
9i (4-methyl-4-vinyl) 4-methyl, 4-vinyl 193–196 78 517.21
9k (4-allyl-4-methyl) 4-allyl, 4-methyl 191–193 80 531.23
4o (4-trimethoxyphenyl) 4-trimethoxyphenyl 178–180 78 513.50*
8-Methyl () 8-methyl 185 N/A 141.17

*Estimated based on molecular formula.

Key Observations :

  • Melting Points : 4-Methylene derivatives (e.g., 9i , 9k ) exhibit higher melting points (~190–196°C) compared to 4-aryl-substituted analogs (e.g., 160–180°C for trimethoxyphenyl derivatives ), likely due to enhanced crystallinity from alkyl/vinyl groups.
  • Yields : Allyl and methyl substitutions (9k : 80%) generally achieve higher yields than bulkier aryl groups (4o : 78%), suggesting steric hindrance impacts reaction efficiency .

Spectroscopic Characteristics

NMR and IR Data:
  • Compound 9i :
    • ¹H NMR : Distinct vinyl protons at δ 5.2–5.8 ppm; methyl group at δ 1.2–1.5 ppm .
    • FTIR : Strong carbonyl (C=O) stretch at 1705 cm⁻¹ and conjugated vinyl (C=C) at 1633 cm⁻¹ .
  • Compound 9k :
    • ¹H NMR : Allyl protons at δ 5.1–5.7 ppm; methyl group at δ 1.3 ppm .
    • FTIR : Broad N-H/O-H stretches at 3293–3161 cm⁻¹ .
  • Efavirenz Analogs : Trifluoromethyl groups show characteristic ¹⁹F NMR shifts at δ -60 to -70 ppm .

Trends : Allyl and vinyl substituents induce downfield shifts in NMR due to electron-withdrawing effects, while methyl groups stabilize adjacent protons.

Biological Activity

4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one is a member of the benzoxazine family, which has garnered attention due to its potential biological activities. This compound features a fused benzene and oxazine ring structure, which is often associated with various pharmacological effects. Despite its promising structure, comprehensive studies specifically focusing on the biological activity of this compound remain limited.

Synthesis and Structural Characteristics

Recent studies have highlighted innovative synthetic routes for producing various benzoxazinones, including this compound. These synthetic methods often involve the reaction of anthranilic acid derivatives with carbonyl-containing compounds under specific conditions (thermal or microwave-assisted) to yield the desired products . The structural integrity and purity of synthesized compounds are typically confirmed through spectroscopic techniques such as NMR and IR spectroscopy.

Antimicrobial Properties

Several studies have evaluated the antimicrobial potential of related benzoxazinones, suggesting that this compound may exhibit similar properties. For instance, compounds within this class have demonstrated activity against both gram-positive and gram-negative bacterial strains as well as antifungal properties .

Table 1: Antimicrobial Activity of Benzoxazinones

CompoundActivity TypeTarget OrganismsReference
4H-Benzo[d][1,3]oxazin-4-oneAntibacterialStaphylococcus aureus, MRSA
4H-Benzo[d][1,3]oxazin-4-oneAntifungalCandida albicans
This compoundPotential (not yet tested)Unknown

Protease Inhibition

Benzoxazinones have also been investigated for their role as protease inhibitors. Notably, some derivatives have shown inhibitory activity against serine proteases such as human leukocyte elastase, which is implicated in various diseases including cancer and inflammation . This suggests that this compound could potentially serve as a lead compound in developing new therapeutic agents targeting protease activity.

Case Study: Synthesis and Evaluation

In a recent study focused on synthesizing 2-substituted benzoxazinones, researchers explored the biological evaluation of these compounds for their cytotoxic effects against cancer cell lines. Although specific data on this compound was not available, the results indicated that related compounds exhibited significant cytotoxicity against rapidly dividing cells .

The study utilized molecular docking simulations to predict interactions between synthesized compounds and target proteins involved in cancer progression. These findings underscore the potential of benzoxazine derivatives in drug design and development.

Q & A

Q. What are the standard synthetic protocols for 4-methylene-1H-benzo[d][1,3]oxazin-2(4H)-one derivatives?

Methodological Answer: Synthesis typically involves condensation of anthranilic acid derivatives with acyl chlorides or other electrophilic reagents. For example:

  • Anthranilic acid is dissolved in pyridine and treated with benzoyl chloride (0.2 mol) under stirring, followed by neutralization with 5% NaHCO₃. The product is recrystallized with ethanol .
  • Reaction progress is monitored via TLC using cyclohexane:ethyl acetate (2:1) as the mobile phase .
  • Derivatives with allyl or methyl substituents are synthesized via refluxing with glacial acetic acid and amino reagents, followed by recrystallization .

Q. How is reaction completion validated during synthesis?

Methodological Answer: Thin-layer chromatography (TLC) is the primary method, with mobile phases like cyclohexane:ethyl acetate (2:1) . For complex derivatives, additional validation via ¹H NMR is recommended to confirm the absence of starting materials. For instance, disappearance of anthranilic acid NH₂ peaks (~6.5–7.5 ppm) indicates completion .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–8.2 ppm) .
  • FTIR : Confirms functional groups (e.g., C=O stretches at 1680–1710 cm⁻¹, NH stretches at 3200–3350 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+Na]+ peaks matching calculated values within ±0.0001 Da) .

Advanced Research Questions

Q. How can reaction yields be optimized for substituted derivatives?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, while glacial acetic acid improves cyclization .
  • Stoichiometry : Excess acyl chloride (2:1 molar ratio to anthranilic acid) drives esterification to >80% yield .
  • Temperature control : Reflux at 80–100°C minimizes side reactions (e.g., hydrolysis) . For example, allyl-substituted derivatives achieve 76–83% yield under controlled reflux .

Q. How to address contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • Decoupling experiments : Use DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons in crowded ¹³C NMR spectra .
  • Isotopic labeling : Introduce deuterated solvents (e.g., CDCl₃) to resolve overlapping proton signals in aromatic regions .

Q. What molecular docking strategies predict biological activity?

Methodological Answer:

  • Target selection : Prioritize receptors like C1r serine protease (linked to Alzheimer’s pathology) or bacterial enzymes for antibacterial studies .
  • Software tools : Use AutoDock Vina with Lamarckian GA parameters for ligand flexibility. For example, 7-chloro-2-[(2-iodophenyl)amino] derivatives showed Ki = 19 nM for C1r inhibition .
  • Validation : Compare docking scores (e.g., pA2 = 8.4) with experimental IC₅₀ values to refine force fields .

Q. How to assess hydrolytic stability of oxazinone derivatives?

Methodological Answer:

  • pH-dependent studies : Incubate compounds in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, 2-iodophenyl-substituted derivatives exhibit t₁/₂ > 48 hours at pH 7.4 .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to reduce ring strain and enhance stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one
Reactant of Route 2
4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one

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